N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-chloro-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-chloro-4-nitrobenzamide is a useful research compound. Its molecular formula is C14H8BrClFN3O3 and its molecular weight is 400.58 g/mol. The purity is usually 95%.
The exact mass of the compound N'-(5-bromo-2-fluorobenzylidene)-2-chloro-4-nitrobenzohydrazide is 398.94216 g/mol and the complexity rating of the compound is 477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Application in Heterocyclic Oriented Synthesis
N'-(5-bromo-2-fluorobenzylidene)-2-chloro-4-nitrobenzohydrazide and similar compounds are valuable in heterocyclic oriented synthesis. One study describes the use of a related compound, 4-Chloro-2-fluoro-5-nitrobenzoic acid, as a building block for synthesizing various condensed nitrogenous cycles, like benzimidazoles and benzotriazoles, which are significant in drug discovery (Křupková et al., 2013).
Fluorogenic and Chromogenic Reagent in Pharmaceutical Analysis
Another research application involves the use of structurally similar compounds as fluorogenic and chromogenic reagents. A review highlights the application of 7-chloro-4-nitrobenzoxadiazole (NBD-Cl), a related compound, for the spectrophotometric and spectrofluorimetric determination of pharmaceutical amines (Elbashir et al., 2011).
Photoregulated Release of Anticancer Drugs
A study demonstrates the use of a nitrobenzyl linkage, similar to that in N'-(5-bromo-2-fluorobenzylidene)-2-chloro-4-nitrobenzohydrazide, for the photoregulated release of anticancer drugs from gold nanoparticles. This technique allows for controlled release upon UV irradiation, making it a promising approach in targeted cancer therapy (Agasti et al., 2009).
Use in Polymer and Materials Science
Nitrobenzyl derivatives are used in polymer and materials science. A study discusses the o-nitrobenzyl group's utilization in the synthesis of photodegradable hydrogels and photocleavable bioconjugates, demonstrating its versatility in materials science applications (Zhao et al., 2012).
Antibacterial and Antimicrobial Activity
Similar compounds exhibit antibacterial and antifungal properties. For instance, a series of halo-substituted aroylhydrazones, closely related in structure, have shown effective antibacterial activity against various bacterial strains and fungal species (Zhang et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-chloro-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClFN3O3/c15-9-1-4-13(17)8(5-9)7-18-19-14(21)11-3-2-10(20(22)23)6-12(11)16/h1-7H,(H,19,21)/b18-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWJGPINQCNNTB-CNHKJKLMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)NN=CC2=C(C=CC(=C2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)N/N=C/C2=C(C=CC(=C2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.